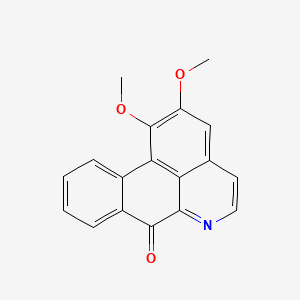

Lysicamine

Descripción

This compound has been reported in Aquilegia oxysepala, Goniothalamus amuyon, and other organisms with data available.

oxoaporphine alkaloid; structure in first source

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

15,16-dimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c1-21-13-9-10-7-8-19-16-14(10)15(18(13)22-2)11-5-3-4-6-12(11)17(16)20/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBMWJXWUINLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC=CC=C42)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165628 | |

| Record name | Lysicamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15444-20-9 | |

| Record name | Lysicamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15444-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysicamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015444209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysicamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSICAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L30DD6R7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Faceted Mechanism of Action of Lysicamine in Oncology: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anticancer activity of Lysicamine, an oxoaporphine alkaloid. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of current findings, including detailed signaling pathways, quantitative data from key experiments, and methodologies for reproducible research.

Executive Summary

This compound, a naturally occurring oxoaporphine alkaloid, has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its mechanism of action is multifaceted and appears to be dependent on the cancer type and the chemical context (i.e., as a standalone agent or as a ligand in metal complexes). This guide elucidates two primary pathways through which this compound exerts its anticancer effects:

-

Inhibition of AKT Signaling Leading to Necrosis in Anaplastic Thyroid Cancer: this compound has been shown to reduce cell viability, motility, and colony formation in anaplastic thyroid cancer (ATC) cells. The core mechanism in this context is the inhibition of Protein Kinase B (AKT) activation via suppression of its phosphorylation. This ultimately leads to an apoptosis-independent form of cell death, identified as necrosis, and more specifically, a form of necroptosis that is independent of reactive oxygen species (ROS).

-

Cell Cycle Arrest and Induction of Apoptosis in Hepatocarcinoma and Non-Small Cell Lung Cancer (as metal complexes): When complexed with metals such as Rhodium (Rh) and Manganese (Mn), this compound exhibits enhanced cytotoxicity. These metal complexes have been observed to induce cell cycle arrest in the S phase and promote apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways in hepatocarcinoma (HepG2) and non-small cell lung cancer (NCI-H460) cells.

This document will further detail these mechanisms, present the supporting quantitative data, outline the experimental protocols used to derive these findings, and provide visual representations of the involved signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the efficacy of this compound and its metal complexes.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Thyroid Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| KTC-2 | Anaplastic Thyroid Cancer | 15.6[1] |

| HTH83 | Anaplastic Thyroid Cancer | 36.4[1] |

| BCPAP | Papillary Thyroid Cancer | 30.5[1] |

| Nthy-ORI | Non-tumoral Thyroid Follicular Epithelial | 30.9[1] |

Table 2: Efficacy of this compound in Anaplastic Thyroid Cancer (ATC) Cell Lines

| Parameter | Cell Line | Treatment | Result |

| Cell Viability Reduction | KTC-2 (spheroids) | 2x IC50, 14 days | 26.5% reduction[1] |

| HTH83 (spheroids) | 2x IC50, 10 days | 32.4% reduction[1] | |

| HTH83 (spheroids) | 2x IC50, 14 days | 57.4% reduction[1] | |

| Colony Formation Reduction | KTC-2 | IC50 | ~95% reduction[1] |

| HTH83 | IC50 | ~64% reduction[1] | |

| BCPAP | IC50 | ~91% reduction[1] | |

| Cell Migration Reduction | KTC-2 | IC50, 12 hours | 10% reduction[1] |

| AKT Phosphorylation | KTC-2 | IC50 & 1.5x IC50, 48 hours | Dose-dependent reduction[1] |

| HTH83 | 1.5x IC50, 48 hours | Reduction observed[1] |

Signaling Pathways and Mechanisms of Action

Mechanism in Anaplastic Thyroid Cancer: AKT Inhibition and Necrosis

In anaplastic thyroid cancer cells, this compound's primary mechanism involves the disruption of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation. By inhibiting the phosphorylation of AKT, this compound effectively deactivates this pathway, leading to a decrease in cell viability and motility. Notably, this cytotoxic effect culminates in necrosis, a form of programmed cell death that is independent of caspase activation. Further investigation has suggested this to be a form of necroptosis, as evidenced by its partial reversal with the inhibitor Necrostatin-1, and its independence from the generation of reactive oxygen species.

Caption: this compound inhibits AKT phosphorylation, leading to necrosis in ATC cells.

Mechanism of this compound Metal Complexes: Cell Cycle Arrest and Apoptosis

In contrast to its action in ATC, metal complexes of this compound with Rhodium and Manganese induce cytotoxicity in hepatocarcinoma and non-small cell lung cancer cells through a different set of pathways. These complexes trigger an S-phase arrest in the cell cycle. This is achieved by modulating the levels of key cell cycle regulatory proteins, including the downregulation of cyclins and cyclin-dependent kinases, and the upregulation of CDK inhibitors like p21 and p27, and the tumor suppressor p53.

Concurrently, these complexes activate both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated through the mitochondria, leading to the activation of caspase-9 and the executioner caspase-3. The extrinsic pathway is triggered via death receptors, resulting in the activation of caspase-8, which also converges on the activation of caspase-3.

Caption: this compound metal complexes induce S-phase arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat cells with varying concentrations of this compound or this compound metal complexes and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blotting for AKT Phosphorylation

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and determine the ratio of phosphorylated AKT to total AKT.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: Harvest treated and untreated cells by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Wound Healing (Scratch) Assay for Cell Migration

-

Cell Seeding: Seed cells in a 6-well plate and grow to confluence.

-

Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash with PBS to remove detached cells and add fresh media with or without the test compound.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Colony Formation Assay

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Treatment: Treat the cells with the test compound for a specified period.

-

Incubation: Replace the media with fresh, drug-free media and incubate for 1-2 weeks, allowing colonies to form.

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the colony formation efficiency as the ratio of the number of colonies to the number of cells seeded.

Conclusion

This compound demonstrates significant potential as an anticancer agent through distinct and potent mechanisms of action. In anaplastic thyroid cancer, it uniquely induces necrotic cell death by inhibiting the crucial AKT signaling pathway. In other cancer types, particularly when complexed with metals, it effectively halts cell proliferation through cell cycle arrest and triggers apoptosis via dual pathways. This in-depth understanding of its molecular interactions is critical for its further development as a therapeutic agent. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers aiming to build upon these foundational findings and explore the full therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to Lysicamine: Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysicamine, a naturally occurring oxoaporphine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the principal natural sources of this compound, detailing the botanical origins from which this compound can be isolated. Furthermore, this document presents a meticulous account of the established extraction and isolation protocols, offering step-by-step methodologies for its retrieval from plant matrices. Quantitative data on extraction yields are systematically tabulated for comparative analysis. Additionally, this guide elucidates the key signaling pathways modulated by this compound, with a particular focus on its inhibitory effects on the PI3K/AKT pathway, a critical regulator of cell proliferation and survival. Visual diagrams generated using the DOT language are provided to illustrate these complex biological processes and experimental workflows, ensuring clarity and facilitating a deeper understanding for researchers in the field of drug discovery and development.

Natural Sources of this compound

This compound is a secondary metabolite found in various plant species, predominantly within the Annonaceae and Ranunculaceae families. Its natural abundance is generally low, which presents a challenge for its large-scale production from botanical sources.[1]

Key botanical sources identified to contain this compound include:

-

Unonopsis rufescens : The trunk bark of this species, found in the Amazon rainforest, has been identified as a source of this compound. This plant belongs to the Annonaceae family, which is known for its rich diversity of isoquinoline-derived alkaloids.

-

Zanthoxylum nitidum : Also known as "Liang Mian Zhen" in traditional Chinese medicine, the roots and stems of this plant have been found to contain this compound.

-

Aquilegia oxysepala : This species of columbine, a member of the Ranunculaceae family, has been reported to contain this compound.[2]

-

Goniothalamus amuyon : Another member of the Annonaceae family, this plant has been identified as a natural source of this compound.[2]

-

Pseuduvaria setosa : This plant species is also a known source of this compound.

-

Platymitra siamensis : The bark of this plant from the Annonaceae family has been shown to contain this compound.

Extraction and Isolation Methodologies

The extraction of this compound from its natural sources typically involves a multi-step process that leverages the principles of alkaloid chemistry. The general workflow begins with the extraction of a crude alkaloid mixture, followed by purification to isolate this compound.

General Experimental Protocol for Alkaloid Extraction

The following protocol is a widely applicable method for the extraction of the total alkaloid fraction from plant material, which can then be further purified to yield this compound.

2.1.1. Materials and Reagents

-

Dried and powdered plant material (e.g., trunk bark of Unonopsis rufescens)

-

Dichloromethane (CH₂Cl₂)

-

10% Ammonium hydroxide (NH₄OH) aqueous solution

-

10% Acetic acid (CH₃COOH) aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

2.1.2. Extraction Procedure

-

Initial Extraction:

-

Macerate the dried and powdered plant material in a mixture of dichloromethane and 10% ammonium hydroxide solution. The basification with ammonium hydroxide is crucial to ensure that the alkaloids are in their free base form, which enhances their solubility in organic solvents.

-

Stir the mixture vigorously for a predetermined period to ensure efficient extraction.

-

Separate the organic phase (dichloromethane) from the aqueous phase.

-

-

Acid-Base Extraction:

-

Wash the collected organic phase with a 10% acetic acid solution. This step protonates the alkaloids, forming their corresponding salts, which are soluble in the aqueous acidic phase.

-

Separate and collect the aqueous phase.

-

Basify the aqueous phase with 10% ammonium hydroxide solution to a pH of approximately 10. This deprotonates the alkaloid salts, converting them back to their free base form.

-

Extract the basified aqueous phase again with dichloromethane. The free base alkaloids will partition back into the organic phase.

-

-

Drying and Concentration:

-

Dry the final organic phase over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried organic phase and concentrate it under reduced pressure using a rotary evaporator to yield the crude alkaloid fraction.

-

Purification of this compound

The crude alkaloid fraction can be subjected to various chromatographic techniques to isolate pure this compound. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for this purpose.

2.2.1. Semi-Preparative HPLC Protocol

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution system consisting of an aqueous solution of a weak acid (e.g., 0.01% trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile) is effective.

-

Detection: UV detection at wavelengths of 250 nm and 280 nm is suitable for monitoring the elution of this compound.

By carefully collecting the fraction corresponding to the retention time of this compound, a pure sample of the compound can be obtained.

Quantitative Data

The yield of this compound from its natural sources is a critical factor for its potential as a therapeutic agent. While the concentration of this compound in plant material is generally low, the following table summarizes the available quantitative data for the extraction of the total alkaloid fraction.

| Plant Source | Plant Part | Extraction Method | Yield of Total Alkaloid Fraction (%) | Reference |

| Unonopsis rufescens | Trunk Bark | Dichloromethane and 10% NH₄OH followed by acid-base extraction | 0.28 |

Note: The yield of pure this compound from these extractions is not consistently reported in the literature, highlighting a significant data gap in the current research landscape. The provided yield is for the total alkaloid fraction, of which this compound is a component.

Signaling Pathways Modulated by this compound

This compound has demonstrated significant bioactivity, particularly in the context of cancer cell proliferation. Its mechanism of action involves the modulation of key intracellular signaling pathways that are often dysregulated in cancer.

Inhibition of the PI3K/AKT Signaling Pathway

A primary molecular target of this compound is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, the PI3K/AKT pathway is constitutively active, driving tumorigenesis.

This compound has been shown to inhibit the activation of AKT, a key downstream effector of PI3K.[1][3] By reducing the phosphorylation and subsequent activation of AKT, this compound can effectively attenuate the pro-survival signals and induce cell death in cancer cells.[1][3]

References

- 1. Facile total synthesis of this compound and the anticancer activities of the RuII, RhIII, MnII and ZnII complexes of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KR20120093862A - Methods for isolating alkaloids from plants - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

The Biosynthesis of Lysicamine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysicamine, a naturally occurring oxoaporphine alkaloid, has garnered significant interest within the scientific community due to its potential pharmacological activities. Found in various plant species, this compound is part of the vast family of isoquinoline alkaloids. Understanding its biosynthetic pathway is crucial for the potential metabolic engineering of plants or microbial systems for enhanced production, as well as for the synthesis of novel derivatives with improved therapeutic properties. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, supported by available data on related compounds, detailed experimental protocols for pathway elucidation, and visual representations of the key processes.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway established for aporphine alkaloids, originating from the aromatic amino acid L-tyrosine. The pathway can be broadly divided into three main stages: the formation of the isoquinoline backbone, the creation of the aporphine core, and the final modification steps leading to the oxoaporphine structure.

Formation of the Benzylisoquinoline Alkaloid (BIA) Backbone

The initial steps of the pathway involve the conversion of L-tyrosine into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules undergo a Pictet-Spengler condensation, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine, the central precursor for the majority of benzylisoquinoline alkaloids. A series of subsequent enzymatic reactions, including O-methylation, N-methylation, and hydroxylation, lead to the formation of the crucial branch-point intermediate, (S)-reticuline.

Formation of the Aporphine Core

The characteristic tetracyclic aporphine skeleton is formed from (S)-reticuline through an intramolecular oxidative C-C bond formation. This critical step is catalyzed by cytochrome P450 monooxygenases belonging to the CYP80 family. Specifically, enzymes like CYP80G2 have been shown to catalyze the conversion of (S)-reticuline to the aporphine alkaloid (S)-corytuberine. While the direct precursor to this compound's aporphine core has not been definitively identified, it is hypothesized to be a similarly structured aporphine alkaloid.

Putative Final Steps to this compound

The final steps in the biosynthesis of this compound involve specific modifications of the aporphine core. Based on the structure of this compound (1,2-dimethoxy-7-oxoaporphine), these steps are proposed to include:

-

Hydroxylation and Methylation: Specific hydroxylations and subsequent O-methylations on the aromatic rings of the aporphine precursor are required to achieve the 1,2-dimethoxy substitution pattern. The enzymes responsible are likely specific hydroxylases (potentially other P450s) and O-methyltransferases (OMTs).

-

Oxidation to Oxoaporphine: The final step is the oxidation of the aporphine precursor to the corresponding oxoaporphine. This involves the formation of a lactam ring at position 7. The precise enzyme catalyzing this step in plants has not yet been characterized but is likely an oxidoreductase.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is currently scarce in the literature. However, studies on related aporphine alkaloids, such as liriodenine, provide valuable insights into the potential concentrations and distribution of these compounds in plant tissues. The following table summarizes representative quantitative data for aporphine alkaloids found in plants. This data can serve as a benchmark for future studies on this compound.

| Alkaloid | Plant Species | Tissue | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Liriodenine | Annona lutescens | Roots (water-stressed) | up to 1239.9 | HPLC | [1] |

| Liriodenine | Annona lutescens | Stems (water-stressed) | up to 637.3 | HPLC | [1] |

| Liriodenine | Annona lutescens | Leaves (water-stressed) | < 10 | HPLC | [1] |

| Glaziovine | Unonopsis duckei | Leaves | 131.10 | HPLC-MS/MS | [2] |

| Nornuciferine | Unonopsis duckei | Leaves | 6.79 - 25.46 | HPLC-MS/MS | [2] |

| Anonaine | Unonopsis duckei | Leaves | 11.23 - 48.77 | HPLC-MS/MS | [2] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of phytochemical analysis, enzymology, and molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Extraction and Quantification of Aporphine Alkaloids by HPLC-MS/MS

This protocol describes a general method for the extraction and quantification of aporphine alkaloids, including this compound, from plant material.

1. Materials and Reagents:

-

Dried and powdered plant material (e.g., leaves, roots, stem)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Ammonium hydroxide solution (25%)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

This compound standard (if available) or a related oxoaporphine standard

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Extraction Procedure:

-

Weigh 1 g of powdered plant material into a conical flask.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction twice more with fresh methanol.

-

Combine the filtrates and evaporate to dryness under reduced pressure.

-

Redissolve the crude extract in 10 mL of 2% sulfuric acid.

-

Wash the acidic solution with 3 x 10 mL of chloroform to remove non-alkaloidal compounds.

-

Adjust the pH of the aqueous phase to 9-10 with ammonium hydroxide.

-

Extract the alkaloids with 3 x 15 mL of chloroform.

-

Combine the chloroform fractions and evaporate to dryness.

-

Redissolve the final alkaloid extract in 1 mL of methanol for HPLC-MS/MS analysis.

3. HPLC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute the compounds.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific m/z transitions for this compound and other target alkaloids in Multiple Reaction Monitoring (MRM) mode for quantification.

Protocol 2: Heterologous Expression and Functional Characterization of a Candidate CYP80 Enzyme

This protocol outlines the steps for expressing a candidate cytochrome P450 gene (e.g., a CYP80 homolog) in a heterologous system (e.g., yeast) to test its catalytic activity.[3][4]

1. Materials and Reagents:

-

Yeast expression vector (e.g., pYES-DEST52).

-

Saccharomyces cerevisiae strain (e.g., WAT11).

-

Yeast transformation kit.

-

Selective yeast growth media (e.g., SC-Ura with galactose).

-

Substrate (e.g., (S)-reticuline).

-

Microsome isolation buffer.

-

NADPH.

2. Cloning and Yeast Transformation:

-

Isolate the full-length cDNA of the candidate CYP80 gene from the plant of interest.

-

Clone the cDNA into the yeast expression vector.

-

Transform the expression construct into the yeast strain.

-

Select for positive transformants on appropriate selective media.

3. Protein Expression and Microsome Preparation:

-

Grow a starter culture of the transformed yeast in selective glucose medium.

-

Inoculate a larger volume of selective galactose medium to induce protein expression.

-

Grow for 24-48 hours at 28-30°C.

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in microsome isolation buffer and lyse the cells (e.g., using glass beads).

-

Centrifuge to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer.

4. Enzyme Assay:

-

Set up the reaction mixture containing:

-

Microsomal protein (50-100 µg).

-

Substrate (e.g., 100 µM (S)-reticuline).

-

NADPH (1 mM).

-

Potassium phosphate buffer (pH 7.4).

-

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products with the organic solvent.

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the products by HPLC-MS/MS to identify the formation of the expected aporphine alkaloid.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.

Caption: Workflow for functional characterization of a candidate CYP80 enzyme.

Conclusion

The biosynthesis of this compound in plants is a complex process that involves multiple enzymatic steps, starting from the primary metabolite L-tyrosine. While the general pathway for the formation of the precursor aporphine alkaloids is relatively well understood, the specific enzymes and intermediates in the final steps to this compound remain to be elucidated. This guide provides a comprehensive framework based on current knowledge, including putative pathways, analogous quantitative data, and detailed experimental protocols. The information and methodologies presented here are intended to serve as a valuable resource for researchers aiming to further unravel the intricacies of this compound biosynthesis, which could ultimately pave the way for its sustainable production and the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. Overcoming heterologous protein interdependency to optimize P450-mediated Taxol precursor synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of Lysicamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysicamine, a member of the oxoaporphine class of alkaloids, has garnered significant interest within the scientific community due to its potential pharmacological activities, including notable cytotoxic effects against various cancer cell lines. The structural elucidation and unambiguous identification of this compound are paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols and a conceptual workflow for its analysis are also presented to aid researchers in their studies of this and similar natural products.

Molecular Structure

Chemical Formula: C₁₈H₁₃NO₃[1] Molecular Weight: 291.3 g/mol [1] IUPAC Name: 1,2-Dimethoxy-7H-dibenzo[de,g]quinolin-7-one[1]

Spectroscopic Data

The structural confirmation of this compound relies heavily on the interpretation of its NMR and MS data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound, recorded in DMSO-d₆, are presented below. These data are crucial for assigning the proton and carbon environments within the molecule.

Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆) [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.14 | d | 8.3 | 1H | H-11 |

| 8.86 | d | 5.3 | 1H | H-5 |

| 8.38 | d | 7.7 | 1H | H-8 |

| 8.17 | d | 5.3 | 1H | H-4 |

| 7.91 | t | 7.8 | 1H | H-10 |

| 7.76 | s | 1H | H-3 | |

| 7.68 | t | 7.5 | 1H | H-9 |

| 4.10 | s | 3H | 1-OCH₃ | |

| 4.02 | s | 3H | 2-OCH₃ |

Table 2: ¹³C NMR Data for this compound (125 MHz, DMSO-d₆) [2]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 182.03 | C | C-7 |

| 156.96 | C | C-1 |

| 152.57 | C | C-2 |

| 145.08 | C | C-6a |

| 135.71 | C | C-11a |

| 135.13 | CH | C-10 |

| 134.37 | C | C-7a |

| 131.99 | C | C-3a |

| 129.41 | CH | C-9 |

| 129.10 | C | C-11b |

| 128.71 | CH | C-5 |

| 128.45 | CH | C-8 |

| 124.71 | CH | C-4 |

| 121.93 | C | C-1b |

| 118.61 | C | C-1a |

| 108.30 | CH | C-3 |

| 60.93 | CH₃ | 1-OCH₃ |

| 56.90 | CH₃ | 2-OCH₃ |

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pattern, which is characteristic of the aporphine alkaloid family.[3]

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Source |

| ESI-MS | Positive | 292.1 | Not specified | [2] |

| LC-MS | Positive | 292.099 | 277.07, 249.08, 248.07, 220.08 | [1] |

| GC-MS | EI | 291 (M⁺) | 292, 248 | [1] |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound, adaptable for similar natural products.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

1D NMR (¹H and ¹³C):

-

Instrument: A 500 MHz NMR spectrometer (or higher field) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

¹H NMR: Spectra are acquired with a spectral width of approximately 12 ppm, a relaxation delay of 2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated.

-

¹³C NMR: Spectra are acquired with a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton couplings. A standard gradient-selected COSY (gs-COSY) sequence is employed. Typically, 256-512 increments in the t1 dimension and 2-4 scans per increment are collected.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations. A gradient-selected, sensitivity-enhanced HSQC experiment is utilized. The spectral widths are set to encompass all proton and carbon signals, with 256-512 increments in the t1 dimension and 4-8 scans per increment.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) proton-carbon correlations, which is critical for assembling the carbon skeleton. A gradient-selected HMBC experiment is performed, optimized for a long-range coupling constant of 8 Hz. Typically, 512-1024 increments in the t1 dimension and 8-16 scans per increment are acquired.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound (approximately 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.

LC-MS/MS Analysis:

-

Chromatography: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is used for separation.[4] A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is typically employed.[4]

-

Mass Spectrometry: An electrospray ionization (ESI) source operating in positive ion mode is used.[5] A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is employed to acquire accurate mass data.[4] Full scan MS data are collected over a mass range of m/z 100-1000. For fragmentation studies (MS/MS), data-dependent acquisition is used, where the most intense ions from the full scan are selected for collision-induced dissociation (CID) to generate fragment ions.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a natural product like this compound and a conceptual representation of a biological pathway it is known to modulate.

Caption: Workflow for the isolation and structural elucidation of this compound.

Recent studies have shown that this compound can induce necroptosis in anaplastic thyroid cancer cells by inhibiting the activation of Protein Kinase B (AKT).[6][7] The following diagram illustrates this proposed signaling pathway.

Caption: Proposed mechanism of this compound-induced necroptosis via AKT inhibition.

Conclusion

This guide provides a comprehensive overview of the spectroscopic analysis of this compound, offering valuable data and protocols for researchers in natural product chemistry and drug discovery. The detailed NMR and MS data, coupled with standardized experimental procedures, will facilitate the accurate identification and further investigation of this promising alkaloid. The visualization of its analytical workflow and a key signaling pathway it modulates provides a broader context for its study and potential therapeutic applications.

References

- 1. This compound | C18H13NO3 | CID 122691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facile total synthesis of this compound and the anticancer activities of the RuII, RhIII, MnII and ZnII complexes of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound Reduces Protein Kinase B (AKT) Activation and Promotes Necrosis in Anaplastic Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Lysicamine chemical structure and properties

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Aporphine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysicamine is a naturally occurring oxoaporphine alkaloid that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, and biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound, with the CAS Registry Number 15444-20-9, is characterized by a tetracyclic dibenzo[de,g]quinoline ring system.[2] Its chemical identity and properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Citation |

| IUPAC Name | 1,2-dimethoxy-7H-dibenzo[de,g]quinolin-7-one | [3] |

| CAS Number | 15444-20-9 | [2] |

| Molecular Formula | C₁₈H₁₃NO₃ | [2] |

| Canonical SMILES | COC1=C(OC)C2=C3C(=C1)C=CN=C3C(=O)C4=CC=CC=C42 | [2] |

| InChI | InChI=1S/C18H13NO3/c1-21-13-9-10-7-8-19-16-14(10)15(18(13)22-2)11-5-3-4-6-12(11)17(16)20/h3-9H,1-2H3 | [2] |

| InChIKey | DPBMWJXWUINLQT-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 291.30 g/mol | [2] |

| Appearance | Yellow needles | [4] |

| Melting Point | 203-205 °C (decomposition) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| Storage | Desiccate at -20°C | [5] |

Synthesis of this compound

A facile and concise total synthesis of this compound has been developed, starting from commercially available 2-bromophenylacetic acid and 3,4-dimethoxyphenethylamine. The overall workflow is depicted below.

Experimental Protocol: Total Synthesis of this compound[4]

-

Amide Coupling: 2-Bromophenylacetic acid is treated with thionyl chloride (SOCl₂) in chloroform to generate 2-bromophenylacetyl chloride. This acid chloride then reacts with 3,4-dimethoxyphenethylamine in chloroform to yield the corresponding amide intermediate.

-

Bischler-Napieralski Reaction: The amide intermediate undergoes cyclization using phosphorus oxychloride (POCl₃) in toluene, followed by reduction with sodium triacetoxyborohydride ((CH₃COO)₃BHNa) to afford the tetrahydroisoquinoline intermediate.

-

Carbamate Formation: The tetrahydroisoquinoline is reacted with methyl chloroformate (ClCOOCH₃) in the presence of sodium hydroxide (NaOH) in chloroform to form the carbamate intermediate.

-

Heck Coupling: The carbamate intermediate undergoes an intramolecular Heck coupling reaction using a palladium catalyst (Pd(OAc)₂) and a phosphine ligand (tricyclohexylphosphine) in dimethylacetamide (DMA).

-

Reduction: The resulting coupled product is reduced with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield nuciferine.

-

Oxidative Cyclization: The final step involves the oxidation of nuciferine with manganese(III) acetate (Mn(OAc)₃) in glacial acetic acid to afford this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, most notably anaplastic thyroid cancer (ATC) and hepatocarcinoma.[6][7]

In ATC cells, this compound induces a form of programmed cell death known as necroptosis.[6] This process is independent of caspases, the key mediators of apoptosis. The proposed mechanism involves the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.

Treatment with this compound leads to a reduction in the phosphorylation of AKT, thereby inhibiting its activity.[6] This, in turn, promotes the formation of the necrosome complex (composed of RIPK1, RIPK3, and MLKL), ultimately leading to programmed necrosis.[6]

Table 3: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| KTC-2 | Anaplastic Thyroid Cancer | 15.6 | [3] |

| HTH83 | Anaplastic Thyroid Cancer | Not specified, but effective | [3] |

| BCPAP | Papillary Thyroid Cancer | Not specified, but effective | [3] |

| HepG2 | Hepatocellular Carcinoma | ~23 | [7] |

| NCI-H460 | Lung Cancer | ~23 | [7] |

Antibacterial Activity

This compound has been shown to possess antibacterial activity against several oral pathogens.[8]

Table 4: Minimum Inhibitory Concentrations (MIC) of this compound

| Microorganism | Type | MIC | Citation |

| Streptococcus mutans | Gram-positive bacterium | < 5 mg/mL | [8] |

| Porphyromonas gingivalis | Gram-negative bacterium | < 5 mg/mL | [8] |

| Actinobacillus actinomycetemcomitans | Gram-negative bacterium | < 5 mg/mL | [8] |

| Candida albicans | Fungus | < 5 mg/mL | [8] |

The minimum inhibitory concentration (MIC) of this compound against the specified microorganisms can be determined using the broth microdilution method in 96-well microtiter plates, following a standardized protocol.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth medium (e.g., Brain Heart Infusion broth for bacteria, Sabouraud Dextrose Broth for C. albicans) directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of each test microorganism, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the microbial inoculum to each well containing the diluted this compound, as well as to positive (broth with inoculum, no drug) and negative (broth only) control wells.

-

Incubation: Incubate the plates at 37°C for 24-48 hours under appropriate atmospheric conditions (anaerobic for P. gingivalis).

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[8] A study demonstrated that this compound can inhibit the production of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in macrophage cells with a minimum effective concentration of 0.2 mg/mL.[8]

The inhibitory effect of this compound on the production of IL-6 and IL-8 in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or primary macrophages) can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Cell Culture and Treatment: Seed macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and cytokine production.

-

Supernatant Collection: After an incubation period (e.g., 18-24 hours), collect the cell culture supernatants.

-

ELISA: Perform a sandwich ELISA for IL-6 and IL-8 according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Adding the collected cell supernatants and standards to the wells.

-

Adding a biotinylated detection antibody.

-

Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at a specific wavelength.

-

-

Data Analysis: Quantify the concentration of IL-6 and IL-8 in the samples by comparing their absorbance to a standard curve. Calculate the percentage of inhibition of cytokine production by this compound compared to the LPS-stimulated control.

Antioxidant Activity

This compound has demonstrated significant antioxidant capacity in the Oxygen Radical Absorbance Capacity (ORAC) assay.[8]

Predicted Signaling Pathway Interactions

In silico analyses have predicted that this compound may interact with the Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] While experimental evidence has shown that this compound does not modulate the classical ERK1/2 MAPK pathway in anaplastic thyroid cancer cells, its effects on other MAPK family members (JNK and p38) and the TGF-β pathway warrant further investigation.[10]

Conclusion

This compound is a multifaceted natural product with a well-defined chemical structure and a range of promising biological activities. Its anticancer effects, particularly the induction of necroptosis in anaplastic thyroid cancer via inhibition of the PI3K/AKT pathway, highlight its potential as a lead compound for novel cancer therapeutics. Furthermore, its demonstrated antibacterial, anti-inflammatory, and antioxidant properties suggest a broader therapeutic potential. Further research is warranted to elucidate the precise mechanisms of action, particularly its interactions with the TGF-β and JNK/p38 MAPK signaling pathways, and to evaluate its efficacy and safety in preclinical and clinical settings. This technical guide provides a solid foundation of the current knowledge on this compound, which should facilitate and inspire future investigations into this compelling natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound in a Lotus Leaves Extract May Be Responsible for Antibacterial and Anti-Inflammation Activity | Scientific.Net [scientific.net]

- 3. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Quercetin in a lotus leaves extract may be responsible for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Pharmacological Profile of Lysicamine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of Lysicamine, a naturally occurring oxoaporphine alkaloid, and its synthetic derivatives. This compound has garnered significant interest in the scientific community for its potential as an anticancer, antibacterial, and anti-inflammatory agent.[1][2] This document consolidates key findings on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its biological activities.

Core Pharmacological Activities

This compound exhibits a range of biological effects, with its anticancer properties being the most extensively studied. It has demonstrated cytotoxicity against various cancer cell lines, including those of the liver, lung, breast, and colon.[3][4] Furthermore, the development of metal-based derivatives of this compound has shown enhanced cytotoxic potential compared to the parent compound.[1][3]

Anticancer Activity

The anticancer effects of this compound and its derivatives are multifaceted, involving the induction of programmed cell death (apoptosis and necroptosis), cell cycle arrest, and the modulation of key signaling pathways.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound (LY) | HepG2 (Hepatocellular Carcinoma) | >25 | [3] |

| NCI-H460 (Non-small Cell Lung Cancer) | >25 | [3] | |

| BEL-7404 (Hepatocellular Carcinoma) | >25 | [3] | |

| T-24 (Bladder Carcinoma) | >25 | [3] | |

| HCT116 (Colorectal Carcinoma) | 22.79 | [4] | |

| MCF-7 (Breast Adenocarcinoma) | 89.24 | [4] | |

| [Rh(LY-OH)Cl₃CH₃OH] (Complex 2) | HepG2 | 7.56 ± 2.91 | [3] |

| NCI-H460 | 11.23 ± 1.15 | [3] | |

| BEL-7404 | 15.34 ± 1.07 | [3] | |

| T-24 | 12.87 ± 0.98 | [3] | |

| --INVALID-LINK--₂·3CHCl₃ (Complex 3) | HepG2 | 14.51 ± 0.69 | [3] |

| NCI-H460 | 18.34 ± 1.21 | [3] | |

| BEL-7404 | 22.17 ± 1.56 | [3] | |

| T-24 | 19.56 ± 1.34 | [3] | |

| Cisplatin | HepG2 | 12.31 ± 1.03 | [3] |

| NCI-H460 | 9.87 ± 0.87 | [3] | |

| BEL-7404 | 8.98 ± 0.76 | [3] | |

| T-24 | 10.11 ± 0.92 | [3] |

Note: The IC50 values for the metal complexes of this compound are notably lower than that of the parent compound, indicating enhanced cytotoxicity.[3]

Antibacterial and Anti-inflammatory Activity

This compound has also been reported to possess antibacterial and anti-inflammatory properties, although these are less characterized than its anticancer effects. It has shown inhibitory activity against various bacteria and has been observed to reduce the production of inflammatory cytokines.[1]

Mechanism of Action

The pharmacological effects of this compound and its derivatives are mediated through multiple mechanisms, primarily centered on the disruption of cancer cell proliferation and survival.

Induction of Apoptosis

This compound and its metal complexes induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] This is characterized by the activation of caspases, a family of proteases that execute programmed cell death. Specifically, treatment with this compound derivatives has been shown to activate caspase-3, -8, and -9.[3]

Induction of Necroptosis

In some cancer cell types, such as anaplastic thyroid cancer, this compound has been shown to induce necroptosis, a form of programmed necrosis.[4][5] This is particularly relevant for apoptosis-resistant cancers. The mechanism involves the activation of the necrosome complex (RIPK1/RIPK3/MLKL) and is independent of caspase activity.[5][6]

Cell Cycle Arrest

This compound and its derivatives can arrest the cell cycle at the S phase, preventing DNA replication and cell division.[3][7] This is achieved by modulating the expression of key cell cycle regulatory proteins, including a decrease in cyclins (A2, B1, D1, E1) and cyclin-dependent kinases (CDK2, CDK6), and an increase in cell cycle inhibitors (p21, p27, p53).[3][7]

Inhibition of PI3K/AKT Signaling

The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. This compound has been demonstrated to inhibit the activation of AKT, a key protein in this pathway, by reducing its phosphorylation.[4][5][6] This inhibition contributes to the induction of cell death in cancer cells.[4][5]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound, its derivatives, or a vehicle control (e.g., DMSO) for 24 to 72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

References

- 1. Facile total synthesis of this compound and the anticancer activities of the RuII, RhIII, MnII and ZnII complexes of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. Facile total synthesis of this compound and the anticancer activities of the RuII, RhIII, MnII and ZnII complexes of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

in silico docking studies of Lysicamine with target proteins

An In-Depth Technical Guide to In Silico Docking Studies of Lysicamine with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico molecular docking studies of this compound, a naturally occurring oxoaporphine alkaloid, with its potential protein targets. This compound, isolated from various medicinal plants, has demonstrated significant cytotoxic and antineoplastic activities, making it a compound of interest in cancer research.[1][2] In silico docking is a crucial computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor), thereby helping to elucidate its mechanism of action and identify potential therapeutic targets.[3][4][5]

Recent studies have utilized computational methods to predict the biological targets of this compound, particularly in the context of anaplastic thyroid cancer (ATC). These analyses suggest that this compound's anticancer effects may be linked to its modulation of key signaling pathways involved in cell survival and death.[6][7]

Predicted Protein Targets for this compound

In silico analyses, using databases such as the Search Tool for Interacting Chemicals (STITCH) and Similarity Ensemble Approach (SEA), have predicted several potential protein targets for this compound. While specific binding affinity scores from these initial screening studies are not extensively published, the identified proteins provide a strong foundation for further investigation.

| Predicted Target Protein | Associated Pathway / Function | Reference |

| Protein Kinase B (AKT) | PI3K/AKT Signaling, Cell Survival, Proliferation | [6][7] |

| MAPK family (e.g., MAPK3/ERK1) | MAPK Signaling, Cell Growth, Differentiation | [6][7] |

| Proteins in TGF-β Signaling | TGF-β Signaling, Cell Growth, Immunity | [6][7] |

| Tubulin beta-1 chain (TUBB1) | Cytoskeleton, Cell Division | [6] |

| Potassium channel (KCNB1) | Ion Channel, Neuronal Excitability | [6] |

| Cytochrome P450 1B1 (CYP1B1) | Metabolism | [6] |

| Receptor PTPRC | Tyrosine Phosphatase, Immune Cell Signaling | [6] |

| ATP-dependent translocase (ABCB1) | Drug Efflux Pump, Multidrug Resistance | [6] |

| Glyceraldehyde-3-phosphate (GAPDH) | Glycolysis, Apoptosis | [6] |

| Receptor-interacting protein kinase 4 (RIPK4) | Necroptosis, Inflammation | [6] |

Key Signaling Pathways Modulated by this compound

The antineoplastic activity of this compound is believed to be mediated through its influence on critical signaling cascades that regulate cell fate. The primary pathways identified are the PI3K/AKT pathway, which it inhibits, and the necroptosis pathway, which it induces.

PI3K/AKT Signaling Pathway Inhibition

The PI3K/AKT pathway is a major driver of tumorigenesis in many cancers, including thyroid cancer.[6] this compound has been shown to suppress the activation of this pathway by diminishing the phosphorylation of AKT, a key downstream effector. This inhibition leads to reduced cell viability, motility, and colony formation in cancer cells.[7]

Caption: Proposed inhibition of the PI3K/AKT pathway by this compound.

Necroptosis Induction

In addition to inhibiting survival pathways, this compound actively promotes cell death. Studies indicate it induces necroptosis, a form of programmed necrosis, in a manner independent of reactive oxygen species (ROS).[7] This is particularly relevant for apoptosis-resistant cancer cells. The mechanism involves the activation of the necrosome pathway, a process that can be inhibited by Necrostatin-1 (Nec-1).[6][7]

Caption: Proposed induction of the Necroptosis pathway by this compound.

Experimental Protocol: A Generalized Workflow for Molecular Docking

While the exact parameters for the cited this compound studies are not fully detailed, this section outlines a standard, comprehensive protocol for performing a molecular docking analysis of this compound with a target protein, such as AKT1. This workflow is applicable to common docking software like AutoDock Vina, Glide, or GOLD.[8][9][10]

Caption: A generalized workflow for in silico molecular docking studies.

Detailed Methodologies

-

Ligand Preparation:

-

Structure Acquisition: Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 108051).

-

Format Conversion: Convert the structure to a suitable format (e.g., PDBQT for AutoDock Vina) using software like Open Babel.

-

Energy Minimization: Perform energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Charge Assignment: Assign appropriate partial charges (e.g., Gasteiger charges).

-

-

Target Protein Preparation:

-

Structure Acquisition: Download the 3D crystal structure of the target protein (e.g., AKT1, PDB ID: 4GV1) from the Protein Data Bank (PDB).

-

Protein Cleaning: Remove all non-essential molecules, including water, co-crystallized ligands, and ions, using tools like PyMOL or Chimera.

-

Protonation: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

-

Charge and Atom Type Assignment: Assign charges and atom types according to the chosen force field.

-

-

Grid Generation and Docking:

-

Binding Site Identification: Define the active site for docking. This can be determined from the location of a co-crystallized ligand in the PDB structure or through blind docking followed by analysis of promising sites.

-

Grid Box Setup: Generate a grid box that encompasses the entire defined binding site. The size and center of the grid must be specified.

-

Docking Execution: Run the molecular docking simulation. The software will systematically sample different conformations and orientations of this compound within the grid box.

-

-

Analysis and Interpretation:

-

Scoring: The docking software calculates a binding affinity score (typically in kcal/mol) for each generated pose. Lower scores generally indicate more favorable binding.

-

Pose Visualization: The top-ranked poses are visualized and analyzed to understand the binding mode.

-

Interaction Analysis: Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the amino acid residues of the target protein. This is critical for understanding the stability of the complex.

-

Presentation of Quantitative Docking Data

While specific quantitative data for this compound is pending further research, the following table illustrates the standard format for presenting such results. This structured approach allows for clear comparison of binding affinities and interactions across different protein targets.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| AKT1 (Example) | 4GV1 | -9.5 | LYS179, GLU228, THR291 | Hydrogen Bond |

| LEU181, VAL184, PHE438 | Hydrophobic | |||

| MAPK3 (Example) | 4QTB | -8.2 | ASP111, LYS114 | Hydrogen Bond |

| ILE84, VAL92, MET108 | Hydrophobic | |||

| GAPDH (Example) | 1U8F | -7.8 | ARG231, SER148 | Hydrogen Bond, Pi-Cation |

| CYS149, THR150 | Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion

In silico docking studies have been instrumental in identifying a range of potential protein targets for the natural alkaloid this compound, providing a molecular basis for its observed antineoplastic effects. The primary mechanisms appear to involve the inhibition of the pro-survival PI3K/AKT pathway and the induction of necroptotic cell death. The computational workflows and protocols outlined in this guide provide a robust framework for future research aimed at validating these targets and quantifying the binding interactions of this compound. Further experimental validation, coupled with more detailed computational analyses like molecular dynamics simulations, will be essential to fully characterize this compound's therapeutic potential and advance its development as a novel anticancer agent.

References

- 1. Facile total synthesis of this compound and the anticancer activities of the RuII, RhIII, MnII and ZnII complexes of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile total synthesis of this compound and the anticancer activities of the RuII, RhIII, MnII and ZnII complexes of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Computer-Aided Drug Design - Enamine [enamine.net]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. This compound Reduces Protein Kinase B (AKT) Activation and Promotes Necrosis in Anaplastic Thyroid Cancer [mdpi.com]

- 7. This compound Reduces Protein Kinase B (AKT) Activation and Promotes Necrosis in Anaplastic Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. rjptonline.org [rjptonline.org]

Preliminary Cytotoxicity Screening of Lysicamine on Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysicamine, a natural oxoaporphine alkaloid, has demonstrated notable cytotoxic effects against various cancer cell lines, positioning it as a compound of interest in the field of oncology drug discovery.[1] This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, consolidating available data on its effects on different cancer cells. The guide details experimental protocols for key cytotoxicity and cell death assays and visualizes the implicated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering a foundational understanding of this compound's anti-cancer potential and the methodologies to assess it.

Data Presentation: Cytotoxicity of this compound and its Derivatives

The cytotoxic activity of this compound and its metal complexes has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Compound | HepG2 (Liver) | NCI-H460 (Lung) | BEL-7404 (Liver) | T-24 (Bladder) | HCT116 (Colon) | HL-7702 (Normal Liver) |

| This compound (LY) | 47.52 ± 1.65 µM | 19.14 ± 0.18 µM | 23.90 ± 0.41 µM | 34.50 ± 1.96 µM | 22.79 µmol/L | 29.27 ± 0.72 µM |

| Complex 2 (Rh) | 7.56 ± 2.91 µM | 8.17 ± 1.69 µM | 35.46 ± 3.99 µM | 16.25 ± 0.93 µM | - | 42.67 ± 0.96 µM |

| Complex 3 (Mn) | 14.51 ± 0.69 µM | 16.25 ± 0.93 µM | 35.46 ± 3.99 µM | - | - | 34.59 ± 2.21 µM |

| Cisplatin | 24.16 ± 1.05 µM | 16.89 ± 0.81 µM | 13.51 ± 0.73 µM | 10.43 ± 0.52 µM | - | 11.25 ± 0.58 µM |

Data compiled from multiple sources.[1][2] Note: The metal complexes of this compound, particularly the Rhodium (Complex 2) and Manganese (Complex 3) complexes, exhibited superior in vitro cytotoxicity against HepG2 and NCI-H460 cells compared to the free this compound ligand.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary cytotoxicity screening of this compound are provided below.

Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for 48 hours.

-

MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[3]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3] Incubate for 15 minutes at 37°C with shaking.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[3] Cell viability is expressed as a percentage of the untreated control.

The Alamar Blue assay incorporates a cell-permeable, non-toxic redox indicator that changes color in response to cellular metabolic reduction.

Protocol:

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 10^4 cells per well in 100 µl of complete medium.[4]

-

Incubation: Incubate the plate at 37°C in a 5% CO2, 95% humidity environment for 24 hours.[4]

-

Compound Treatment: Treat cells with varying concentrations of this compound.

-

Alamar Blue Addition: Following a 72-hour incubation with the compound, add Alamar Blue reagent to each well in an amount equal to 10% of the culture volume.[2][5]

-

Incubation with Reagent: Incubate the plates for 2-4 hours in a CO2 incubator.[4]

-

Fluorescence/Absorbance Reading: Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm, or measure absorbance at 570 nm and 600 nm.[1][4][5]

Apoptosis and Necrosis Detection

Hoechst 33258 is a fluorescent stain that binds to DNA and is used to visualize nuclear changes characteristic of apoptosis.

Protocol:

-

Cell Culture and Treatment: Culture cells in 96-well plates (1 x 10^4 cells/well) for 24 hours before treating with different concentrations of this compound for 24 hours.[6]

-

Staining: Add Hoechst 33258 stain to the cells at a concentration between 0.5 and 5 µM and incubate for 15 to 60 minutes.[7]

-

Visualization: Examine the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with stronger fluorescence compared to the uniform, faint fluorescence of normal nuclei.[1]

This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at the desired concentrations.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells are negative for both stains (AV-/7-AAD-), while necrotic cells are positive for 7-AAD and negative for Annexin V (AV-/7-AAD+).[2]

Cell Cycle Analysis

Flow cytometry with Propidium Iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate (0.5 million cells/well) and treat with this compound for 24 hours.[8]

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol for at least 2 hours at -20°C.[9]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide and RNase.[10]

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[10][11]

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for cytotoxicity screening.

Signaling Pathways

This compound and its metal complexes have been shown to induce apoptosis through the caspase-dependent mitochondrial pathway in cancer cells such as HepG2.[1] This process involves the upregulation of pro-apoptotic proteins and the activation of a cascade of caspases.

Caption: this compound-induced caspase-dependent mitochondrial apoptosis.

In anaplastic thyroid cancer cells, this compound has been observed to inhibit the activation of Protein Kinase B (AKT), a key protein in a signaling pathway that promotes cell survival and proliferation.[12][13]

Caption: Inhibition of AKT activation by this compound.

In some cancer cell lines, such as anaplastic thyroid cancer cells, this compound induces necroptosis, a form of programmed necrosis, in a Reactive Oxygen Species (ROS)-independent manner.[13][14]

Caption: this compound-induced ROS-independent necroptosis.

References

- 1. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. researchgate.net [researchgate.net]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. This compound Reduces Protein Kinase B (AKT) Activation and Promotes Necrosis in Anaplastic Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Reduces Protein Kinase B (AKT) Activation and Promotes Necrosis in Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antibacterial and Anti-inflammatory Properties of Lysicamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysicamine, an oxoaporphine alkaloid, has demonstrated notable biological activities, including antibacterial and potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the existing scientific data on these activities, detailing experimental protocols and summarizing quantitative findings. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents. While data on its anti-inflammatory effects are still emerging, this document compiles the available information and draws parallels from related aporphine alkaloids to propose likely mechanisms of action.

Antibacterial Properties of this compound

This compound has been identified as an alkaloid antibiotic and has shown activity against various bacterial strains.[1]

Quantitative Antibacterial Data